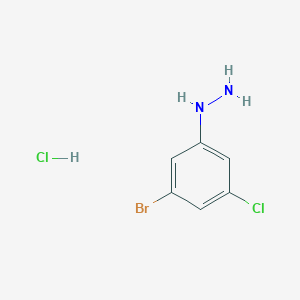

(3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(3-bromo-5-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBONUPAUTHIWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride

This guide provides a comprehensive technical overview of (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride, a halogenated aromatic hydrazine derivative of significant interest to researchers and professionals in drug discovery and synthetic chemistry. Given the limited availability of direct experimental data for this specific compound, this document emphasizes predictive analysis based on the well-understood chemistry of its structural analogues and provides robust, field-proven protocols for its synthesis and characterization.

Molecular Identity and Core Properties

This compound is a salt, which enhances its stability and handling properties compared to its free base form. The presence of two distinct halogen atoms (bromine and chlorine) at the meta positions relative to the hydrazine group creates a unique electronic and steric profile, making it a valuable building block for synthesizing complex heterocyclic structures, such as indoles and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₇BrCl₂N₂ | [3] |

| Molecular Weight | 257.94 g/mol | [3] |

| CAS Number | 1220039-48-4 | - |

| Appearance | Predicted: White to off-white crystalline solid | - |

| Purity (Typical) | ≥98% | [4] |

| Melting Point | Predicted: >200°C (with decomposition) | Inferred from[5] |

| Solubility (Predicted) | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Inferred from[6] |

Synthesis Pathway: From Aniline to Hydrazine

The most logical and established synthetic route to this compound begins with the commercially available precursor, 3-bromo-5-chloroaniline. The synthesis is a two-step process involving diazotization of the primary amine followed by a controlled reduction of the resulting diazonium salt.

Synthesis Protocol

Step 1: Diazotization of 3-Bromo-5-chloroaniline

-

In a flask maintained at 0-5°C using an ice-salt bath, suspend 3-bromo-5-chloroaniline (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.

-

While vigorously stirring, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is typically indicated by a change in the solution's appearance.

-

Monitor the reaction for the presence of nitrous acid using starch-iodide paper. The reaction is complete when a slight excess of nitrous acid is detected.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0-4.0 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. The hydrazine hydrochloride salt will precipitate out of the solution.

-

Allow the reaction to stir for an additional 1-2 hours at low temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Physicochemical Characterization Protocols

Due to the lack of published experimental data for this specific molecule, the following sections provide detailed, best-practice protocols for determining its key physicochemical properties. The expected outcomes are predicted based on data from structurally similar compounds.

Melting Point Determination

The melting point of a crystalline solid provides a crucial indication of its purity. For hydrochloride salts of organic bases, it is common to observe decomposition at the melting point.

Experimental Protocol:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.[4]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating at a much slower rate (1-2°C/min) starting from about 20°C below the approximate melting point.[2]

-

Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

Expected Observation: Based on the melting point of 3-Bromophenylhydrazine hydrochloride (227-231°C with decomposition), a melting point in a similar range with visible decomposition (e.g., darkening of the sample) is anticipated.[5]

Melting Point Analysis Workflow:

Caption: Workflow for accurate melting point determination.

Solubility Profile Assessment

The solubility of a compound is fundamental to its application in synthesis (reaction solvent choice) and pharmacology (formulation, bioavailability). As a hydrochloride salt, the compound is expected to be more polar than its free base.

Experimental Protocol:

-

Add approximately 10-20 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, 5% aq. HCl, 5% aq. NaOH, methanol, ethanol, dichloromethane, hexane).

-

Stir or vortex each tube vigorously for 60 seconds.[7]

-

Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic character.[8]

Predicted Solubility:

-

Water: Soluble, due to the ionic nature of the hydrochloride salt. The resulting solution should be acidic.

-

5% HCl: Soluble. The common ion effect may slightly decrease solubility compared to pure water, but it is expected to remain soluble.

-

5% NaOH: The hydrochloride salt will be neutralized to the free base, (3-Bromo-5-chloro-phenyl)-hydrazine. The free base is significantly less polar and is expected to be insoluble in the aqueous base, likely appearing as a precipitate or an oil.

-

Methanol/Ethanol: Likely soluble to sparingly soluble, as these polar protic solvents can solvate the salt.

-

Dichloromethane/Hexane: Insoluble, due to the high polarity of the salt and the non-polar nature of these solvents.

Solubility Decision Tree:

Caption: Decision workflow for solubility testing.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not publicly available, its spectral features can be reliably predicted based on its structure and data from its precursor and related analogues.

¹H NMR Spectroscopy

-

Aromatic Protons: The aromatic ring has three protons. Due to the meta-substitution pattern, they will appear as three distinct signals in the aromatic region (likely δ 6.8-7.5 ppm). Each proton will show small meta-coupling (J ≈ 2-3 Hz) to the other two.

-

Hydrazine Protons (-NH-NH₃⁺): The protons on the nitrogen atoms will be broadened due to quadrupolar relaxation and exchange with the solvent. Their chemical shift will be highly dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d₆, they may appear as broad signals in the δ 4-10 ppm range.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm).

-

C-Br and C-Cl: The carbons directly attached to the halogens will be significantly influenced by their electronegativity and can be identified based on established substituent effects. The C-Br bond is expected around δ 122 ppm, and the C-Cl bond around δ 135 ppm.

-

C-N: The carbon attached to the hydrazine group will appear in the downfield region of the aromatic spectrum, likely around δ 145-150 ppm.

-

C-H: The remaining three carbons will have chemical shifts determined by the cumulative effects of the substituents.

-

FTIR Spectroscopy

An IR spectrum of a similar compound, phenylhydrazine hydrochloride, is available from the NIST Chemistry WebBook and can serve as a reference.[3]

-

N-H Stretching: Broad absorptions in the 2500-3200 cm⁻¹ region are characteristic of the ammonium group (-NH₃⁺) in the hydrochloride salt.

-

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

-

N-H Bending: A band around 1500-1600 cm⁻¹.

-

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br and C-Cl Stretching: These will appear in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 700-800 cm⁻¹ and the C-Br stretch at lower wavenumbers (500-600 cm⁻¹).

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum of the free base, (3-Bromo-5-chloro-phenyl)-hydrazine, would be more informative. The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways would involve the loss of the hydrazine group (-N₂H₃) or cleavage of the C-N bond.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with care, assuming it possesses hazards similar to other substituted hydrazines.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Toxicity: Phenylhydrazine derivatives are generally considered toxic and are skin and eye irritants. They may also be sensitizers.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

SpectraBase. 3-Bromophenylhydrazine hydrochloride. [Link]

-

PubChem. 3-bromo-5-chloroaniline. [Link]

-

PubChem. 3-Bromo-5-chloroaniline hydrochloride. [Link]

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

-

PubChemLite. 3-bromo-5-chloroaniline (C6H5BrClN). [Link]

- Google Patents. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

-

University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Massachusetts Boston. Experiment 1 - Melting Points. [Link]

-

NIST WebBook. Phenylhydrazine hydrochloride. [Link]

-

IJRAR. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

Sources

- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 2. 3-Bromo-5-chloroaniline [oakwoodchemical.com]

- 3. This compound-None - Thoreauchem [thoreauchem.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. bmse012461 3-bromo-5-chloroaniline at BMRB [bmrb.io]

- 7. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS 1220039-48-4): Properties and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties and strategic applications of (3-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS 1220039-48-4), a key building block for researchers and professionals in the field of drug development. This document will delve into the compound's structural attributes, its pivotal role in the synthesis of bioactive molecules, and provide a detailed experimental protocol for its primary application.

Introduction: The Strategic Importance of Substituted Phenylhydrazines

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates. The strategic synthesis of diverse indole derivatives is therefore a cornerstone of modern drug discovery. Substituted phenylhydrazines are indispensable precursors in this endeavor, with their utility primarily centered on the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[1][2][3][4]

(3-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS 1220039-48-4) is a halogenated phenylhydrazine derivative that offers unique advantages in the synthesis of novel indole-based compounds. The presence of both bromo and chloro substituents on the phenyl ring provides chemists with valuable tools to modulate the physicochemical and pharmacological properties of the resulting indole derivatives. These halogens can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity, making this compound a valuable starting material for generating libraries of potential drug candidates.

This guide will explore the properties of (3-Bromo-5-chlorophenyl)hydrazine hydrochloride and detail its application in the Fischer indole synthesis, providing a foundational understanding for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of (3-Bromo-5-chlorophenyl)hydrazine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1220039-48-4 | [5][6] |

| Chemical Name | (3-Bromo-5-chlorophenyl)hydrazine hydrochloride | [5][6] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [5][6] |

| Molecular Weight | 257.94 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder (typical for phenylhydrazine hydrochlorides) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [7] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of (3-Bromo-5-chlorophenyl)hydrazine hydrochloride is its use as a key reactant in the Fischer indole synthesis.[3][4][8][9][10] This classic yet powerful reaction allows for the construction of the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3][4][8]

Mechanism of Action

The Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone, followed by a[11][11]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia to form the aromatic indole ring.[3][4][8][9]

A diagrammatic representation of the Fischer indole synthesis mechanism is provided below:

Caption: Mechanism of the Fischer Indole Synthesis.

Strategic Advantages of the Bromo and Chloro Substituents

The presence of bromine and chlorine atoms on the phenyl ring of the starting hydrazine offers several strategic advantages in drug discovery:

-

Modulation of Lipophilicity: Halogens increase the lipophilicity of the resulting indole, which can enhance membrane permeability and oral bioavailability.

-

Introduction of Metabolic Blockers: The C-Br and C-Cl bonds are generally more resistant to metabolic degradation than C-H bonds, potentially improving the pharmacokinetic profile of the final compound.

-

Fine-tuning of Electronic Properties: The electron-withdrawing nature of halogens can influence the electron density of the indole ring, affecting its reactivity and potential interactions with biological targets.

-

Scaffolding for Further Functionalization: The bromo and chloro substituents can serve as handles for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wider range of derivatives.

Experimental Protocol: Synthesis of a Substituted Indole Derivative

The following is a representative, detailed protocol for the synthesis of an indole derivative using (3-Bromo-5-chlorophenyl)hydrazine hydrochloride. This protocol is based on general procedures for the Fischer indole synthesis and should be adapted and optimized for specific substrates.[11][12]

Objective: To synthesize a 5-bromo-7-chloro-substituted indole derivative via the Fischer indole synthesis.

Materials:

-

(3-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS 1220039-48-4)

-

An appropriate ketone or aldehyde (e.g., cyclohexanone)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromo-5-chlorophenyl)hydrazine hydrochloride (1.0 equivalent).

-

Addition of Reactants: To the flask, add the ketone or aldehyde (1.1 equivalents) and glacial acetic acid as the solvent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure indole derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm its identity and purity.

Workflow Diagram:

Caption: Workflow for the Synthesis of a Substituted Indole.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3-Bromo-5-chlorophenyl)hydrazine hydrochloride. Phenylhydrazine derivatives are known to be toxic and potential irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Bromo-5-chlorophenyl)hydrazine hydrochloride (CAS 1220039-48-4) is a valuable and versatile building block for the synthesis of novel indole derivatives with potential therapeutic applications. Its halogenated structure provides a strategic advantage for medicinal chemists seeking to fine-tune the properties of their target molecules. A thorough understanding of its properties and its application in the Fischer indole synthesis, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development programs.

References

- Al-Mulla, A. (2017). A review: biological importance of indole derivatives. Der Pharma Chemica, 9(1), 147-152.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

- Devi, N., Kumar, N., Singh, A., Tripathi, V., Chauhan, L., & Yadav, A. K. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2), 15-24.

- Suvorov, N. N., et al. (1974). U.S. Patent No. 3,790,596. Washington, DC: U.S.

- Asadipour, A., et al. (2018). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. Medicinal Chemistry Research, 27(4), 1124-1137.

-

Wikipedia contributors. (2023, December 22). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Reactivity and Industrial Significance of Phenylhydrazine Hydrochloride. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 10). Phenylhydrazine hydrochloride. Retrieved January 21, 2026, from [Link]

-

chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved January 21, 2026, from [Link]

-

Chemical Portal. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. Retrieved January 21, 2026, from [Link]

-

Wikipedia contributors. (2023, October 29). Phenylhydrazine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

- Taber, G. P., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2844-2857.

Sources

- 1. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1220039-48-4 | (3-Bromo-5-chloro-phenyl)-hydrazine hydrochloride - Synblock [synblock.com]

- 6. 1220039-48-4 | MFCD15474853 | (3-Bromo-5-chlorophenyl)hydrazine hydrochloride [aaronchem.com]

- 7. chemiis.com [chemiis.com]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4,6-dihaloindoles from substituted phenylhydrazines

An In-Depth Technical Guide for the Synthesis of 4,6-Dihaloindoles from Substituted Phenylhydrazines

Abstract

The 4,6-dihaloindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, presents distinct challenges due to the electronic properties of the di-halogenated precursors. This guide provides a comprehensive technical overview of the synthesis of 4,6-dihaloindoles, with a primary focus on the Fischer indole synthesis starting from substituted 2,4-dihalophenylhydrazines. We will delve into the mechanistic underpinnings of this classical reaction, explore the critical parameters influencing its success, provide detailed experimental protocols, and discuss the significance of these compounds in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Strategic Importance of the 4,6-Dihaloindole Motif in Drug Discovery

The indole nucleus is a cornerstone of biologically active molecules, found in everything from the essential amino acid tryptophan to potent anticancer agents.[1][2] Halogenation of the indole core, particularly at the 4 and 6 positions, profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. These modifications are a key strategy in lead optimization, often enhancing potency and improving pharmacokinetic profiles.

For instance, substituted indoles are known to exhibit a wide array of biological activities, including:

-

Anticancer Properties: Many indole derivatives are toxic to cancer cells.[1]

-

Antiviral Activity: Specific chloro-fluoro-indole carboxylates have shown potent activity against HIV-1.[3]

-

Neurotransmission Modulation: The indole structure is central to compounds that act as serotonin receptor modulators.[1]

The 4,6-dihalo substitution pattern creates a unique electronic and steric environment, making these compounds valuable intermediates for constructing complex, biologically active molecules.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most robust and widely adopted method for constructing the indole ring from a phenylhydrazine is the Fischer indole synthesis, first discovered in 1883.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[5][6]

The Accepted Reaction Mechanism

The Fischer indole synthesis is a sophisticated cascade of reactions, the accepted mechanism of which involves several key steps.[3][5] Understanding this mechanism is critical for troubleshooting and optimizing the synthesis of 4,6-dihaloindoles.

-

Hydrazone Formation: The process begins with the condensation of a substituted phenylhydrazine (e.g., 2,4-dichlorophenylhydrazine) with a carbonyl compound (e.g., ethyl pyruvate) to form the corresponding phenylhydrazone. This is typically a straightforward condensation reaction.[7]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer ('ene-hydrazine'). This step is crucial for enabling the subsequent sigmatropic rearrangement.

-

[8][8]-Sigmatropic Rearrangement: The enamine undergoes a concerted, acid-catalyzed[8][8]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is often the rate-determining step. This step forms a new carbon-carbon bond at the ortho position of the aromatic ring.[5]

-

Aromatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, forming a di-imine. The terminal nitrogen then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered aminal ring.

-

Ammonia Elimination: Finally, under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), followed by a final proton loss to yield the aromatic indole ring.[7]

Causality of Experimental Choices: The Challenge of Electron-Withdrawing Groups

The presence of two halogen atoms on the phenylhydrazine ring significantly impacts the reaction. Halogens are strongly electron-withdrawing, which deactivates the aromatic ring. This has a critical consequence for the key[8][8]-sigmatropic rearrangement step.[7][9]

-

Expertise-Driven Insight: The rearrangement involves the nucleophilic attack of the aromatic ring onto an electrophilic carbon. By withdrawing electron density, the halogens make the ring less nucleophilic, thereby slowing down this crucial step and "hindering" the overall reaction.[9] This necessitates more forceful reaction conditions to achieve cyclization.

This electronic effect dictates the choice of catalyst and reaction temperature:

-

Catalyst Selection: While milder Lewis acids like zinc chloride (ZnCl₂) can be effective, syntheses with deactivated hydrazines often require stronger Brønsted acids.[4] Polyphosphoric acid (PPA) is a particularly effective catalyst as it serves as both a strong acid and a dehydrating agent, driving the equilibria forward.[10][11] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

-

Elevated Temperatures: Higher temperatures are required to provide the necessary activation energy for the sluggish sigmatropic rearrangement.[6] However, this must be carefully controlled to prevent decomposition and the formation of tarry byproducts.[12]

Synthesis of Key Precursors: 2,4-Dihalophenylhydrazines

The availability of the starting 2,4-dihalophenylhydrazine is paramount. While some are commercially available, they can also be prepared in the lab, typically from the corresponding 2,4-dihaloaniline. A common route involves diazotization followed by reduction.

An alternative method involves the nucleophilic aromatic substitution of a more activated starting material, such as 1,2,4-trihalobenzene or 1-chloro-2,4-dinitrobenzene, with hydrazine hydrate.[8][13] The choice of route depends on the availability and cost of the starting materials.

Experimental Protocols for the Synthesis of 4,6-Dihaloindoles

The following protocols are representative methodologies for the synthesis of 4,6-dihaloindoles. They are designed as self-validating systems, incorporating in-process checks like TLC to monitor reaction completion.

Protocol 1: PPA-Mediated Synthesis of Ethyl 4,6-dichloroindole-2-carboxylate

This protocol utilizes the robust and effective PPA catalyst, which is well-suited for deactivated substrates.

Step 1: Formation of the Phenylhydrazone

-

In a 250 mL round-bottom flask, dissolve 2,4-dichlorophenylhydrazine hydrochloride (10.0 g, 1.0 equiv) in ethanol (100 mL).

-

Add ethyl pyruvate (1.1 equiv) to the solution.

-

Add a catalytic amount of acetic acid (3-4 drops).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

The hydrazone product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude hydrazone is typically used in the next step without further purification.

Step 2: Fischer Indole Cyclization

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (PPA, ~100 g) to 80-90 °C with stirring.

-

In small portions, carefully add the dried 2,4-dichlorophenylhydrazone (from Step 1) to the hot PPA. Use caution, as the reaction can be exothermic. Maintain the internal temperature between 90-100 °C during the addition.

-

After the addition is complete, continue stirring the viscous mixture at 100 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), taking small aliquots, quenching with ice/water, and extracting with ethyl acetate.

-

Once the hydrazone is consumed, allow the mixture to cool to approximately 60-70 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring.

-

The crude indole product will precipitate as a solid. Continue stirring until all the PPA is dissolved and the ice has melted.

-

Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

-

Dry the crude product under vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure ethyl 4,6-dichloroindole-2-carboxylate.

Protocol 2: ZnCl₂-Catalyzed Synthesis of 4,6-Dibromo-2-methylindole

This protocol uses the milder Lewis acid catalyst zinc chloride, which may require higher temperatures or microwave assistance for deactivated systems.

Step 1: Formation of the Phenylhydrazone

-

Condense 2,4-dibromophenylhydrazine with acetone (a large excess of acetone can be used as the solvent) in the presence of a catalytic amount of acetic acid.

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Remove the excess acetone under reduced pressure to obtain the crude hydrazone, which can be used directly.

Step 2: Fischer Indole Cyclization

-

To the crude hydrazone from Step 1, add anhydrous zinc chloride (ZnCl₂, 2.0-3.0 equiv).

-

Heat the mixture to 150-180 °C (oil bath) and maintain for 30-60 minutes, or until TLC analysis indicates the completion of the reaction.

-

Alternative: If using microwave irradiation, place the mixture in a sealed microwave vessel with a suitable high-boiling solvent (e.g., triethylene glycol) and heat at a set temperature (e.g., 180-200 °C) for 10-20 minutes.[14]

-

Cool the reaction mixture to room temperature.

-

Partition the residue between ethyl acetate and 2M HCl (aq). Separate the layers.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel) to yield 4,6-dibromo-2-methylindole.

Data Summary and Comparison

The choice of catalyst and conditions can significantly affect the yield. While specific yields for 4,6-dihaloindoles are sparsely reported in general literature, trends can be inferred from related syntheses.

| Substrate Phenylhydrazine | Carbonyl Partner | Catalyst | Conditions | Typical Yield Range | Reference Insight |

| 2,4-Dichlorophenylhydrazine | Ethyl Pyruvate | PPA | 100 °C, 1-2h | 50-70% | PPA is highly effective for deactivated systems.[10][15] |

| 2,4-Dibromophenylhydrazine | Acetone | ZnCl₂ | 160 °C, 1h | 40-60% | Milder Lewis acids require higher temperatures.[4] |

| 2,4-Difluorophenylhydrazine | Cyclohexanone | PPA | 100 °C, 1h | 45-65% | Electron-withdrawing effects of fluorine are strong.[7][9] |

| 2,4-Dichlorophenylhydrazine | Acetone | ZnCl₂ / MW | 180 °C, 15 min | 60-75% | Microwave irradiation can improve yields and reduce times.[14] |

Note: Yields are estimates based on analogous reactions and are highly dependent on the specific substrate and reaction scale.

Conclusion and Future Directions

The Fischer indole synthesis remains the most powerful and versatile method for accessing the medicinally important 4,6-dihaloindole core. The primary challenge in this synthesis is the electronic deactivation imparted by the halogen substituents on the phenylhydrazine precursor. This challenge can be effectively overcome through the judicious selection of strong acid catalysts, such as polyphosphoric acid, and carefully controlled, elevated reaction temperatures. Modern techniques like microwave-assisted heating offer a promising avenue for improving reaction efficiency, reducing side-product formation, and shortening reaction times. As drug discovery continues to demand novel and complex heterocyclic scaffolds, a deep, mechanistic understanding of these foundational reactions is indispensable for the modern synthetic chemist.

References

-

Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. [Link]

-

The Organic Chemistry Tutor. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. [Link]

-

Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]

-

Yilmaz, I., et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Journal of Chemical Research, 43(9-10), 399-405. [Link]

-

Baghdasaryan, A., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 29(16), 3698. [Link]

-

Al-awar, R. S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53587-53612. [Link]

-

Lipinska, T. (2003). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. Organic Letters, 5(12), 2141-2143. [Link]

-

Baghdasaryan, A., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. PubMed. [Link]

-

Vibzz Lab. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. [Link]

-

Sanz, R., et al. (2011). Approaches to the Synthesis of 2,3-Dihaloanilines. Useful Precursors of 4-Functionalized-1H-indoles. The Journal of Organic Chemistry, 76(9), 3416–3437. [Link]

-

Research and Reviews: Journal of Chemistry. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. [Link]

-

Ishii, H., et al. (1981). Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1, 1925-1930. [Link]

- Google Patents. (n.d.).

-

Padillo, F. J., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3080. [Link]

-

ProQuest. (n.d.). THE REACTION OF 2, 4-DINITROPHENYLHYDRAZINE WITH BETA-ALKYLTHIG KETONES AND...[Link]

-

Wahyuningsih, T. D. (2004). SYNTHESIS OF NEW ACTIVATED INDOLES; 3-(4'-BROMOPHENYL)-4,6-DIMETHOXY-2-METHYLINDOLE. ResearchGate. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Field Guide to a Classic Reaction: Navigating the Fischer Indole Synthesis with Electron-Withdrawing Group Substituted Phenylhydrazines

Executive Summary

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and widely used method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceutical agents.[1][2][3] This reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and an enolizable ketone or aldehyde.[1] While the synthesis is robust for electron-rich and neutral arylhydrazines, the presence of electron-withdrawing groups (EWGs) on the phenylhydrazine ring introduces significant mechanistic hurdles. These substituents decrease the nucleophilicity of the aromatic ring and destabilize key intermediates, often leading to sluggish reactions or complete failure under standard conditions.[4][5]

This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of the challenges posed by EWG-substituted phenylhydrazines in the Fischer indole synthesis. It elucidates the underlying mechanistic principles, details field-proven strategies to overcome these obstacles, and offers validated experimental protocols. By explaining the causality behind experimental choices—from catalyst selection to reaction conditions—this document serves as both a theoretical treatise and a practical handbook for successfully synthesizing electronically deactivated indole derivatives.

The Mechanistic Challenge of Electron-Withdrawing Groups

The canonical Fischer indole synthesis proceeds through a well-studied cascade of reactions: hydrazone formation, tautomerization to an ene-hydrazine, a decisive[6][6]-sigmatropic rearrangement, rearomatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[1][7] The success of this sequence hinges on the electronic nature of the arylhydrazine.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halides) exert a profound inhibitory effect, primarily on the key[6][6]-sigmatropic rearrangement step.[4] This pericyclic reaction can be conceptualized as an intramolecular electrophilic attack by the ene-hydrazine's vinyl group onto the ortho-carbon of the aniline-like ring.[4]

Causality of EWG Interference:

-

Reduced Nucleophilicity: EWGs inductively and/or resonantly pull electron density from the aromatic ring. This deactivation makes the ortho-carbon less nucleophilic and thus less prone to attack the enamine moiety, increasing the activation energy of the[6][6]-sigmatropic rearrangement.[4] The reaction is consequently hindered or slowed down significantly.[4]

-

Destabilization of Intermediates: The protonated ene-hydrazine intermediate, which is necessary for the rearrangement, is destabilized by the presence of an EWG. This makes its formation less favorable, further impeding the reaction progress.

The following diagram illustrates the accepted mechanism, highlighting the critical[6][6]-sigmatropic rearrangement step that is most affected by EWGs.

Caption: Core mechanism of the Fischer Indole Synthesis.

Strategic Approaches for EWG-Substituted Substrates

Overcoming the electronic deactivation caused by EWGs requires a departure from classical conditions. The modern chemist's toolkit includes a range of powerful acids and energy sources to drive the reaction to completion. The choice of strategy is critical and depends on the specific substrate and the strength of the deactivating group.

Catalyst Selection: Brønsted vs. Lewis Acids

The selection of the acid catalyst is the most crucial parameter in the Fischer synthesis of electron-deficient indoles.[8][9] While traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective for many substrates, deactivated systems often demand more potent promoters.[1][8]

-

Strong Brønsted Acids: Polyphosphoric acid (PPA) is a classic choice for difficult indolizations. Its high acidity and viscosity allow for high reaction temperatures, providing the necessary thermal energy to overcome the activation barrier. Acetic acid is a weaker medium but can be effective for moderately deactivated systems, often serving as both solvent and catalyst.[5][8]

-

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are often superior for EWG-substituted hydrazines.[1][2][8] They function by coordinating to the nitrogen atoms of the hydrazone, which can facilitate both the tautomerization to the ene-hydrazine and the subsequent rearrangement and cyclization steps.[10][11] ZnCl₂ is particularly noteworthy for its ability to promote cyclizations that fail in the presence of protic acids.[10][11]

The following workflow provides a decision-making framework for catalyst selection.

Caption: Decision workflow for catalyst selection.

The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the Fischer indole synthesis, particularly for challenging substrates.[12][13][14] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[14] This is attributed to efficient and rapid superheating of the polar solvent and intermediates, which provides the necessary energy for the high-activation-energy steps. For the synthesis of nitroindoles, microwave-assisted protocols have proven to be especially effective.[15]

Validated Experimental Protocols

Trustworthiness in methodology is paramount. The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for the synthesis of an indole from an EWG-substituted phenylhydrazine.

Protocol 4.1: Synthesis of 6-Chloro-2-methyl-1H-indole using a Brønsted Acid

This protocol details a typical procedure using glacial acetic acid for a moderately deactivated substrate.

Step-by-Step Methodology:

-

Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Indolization: Once hydrazone formation is complete, add an additional volume of glacial acetic acid to the mixture to act as the reaction solvent.[5]

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours.[5] Monitor the disappearance of the hydrazone spot by TLC.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Carefully neutralize the acidic solution by slowly adding it to a stirred, chilled aqueous solution of sodium hydroxide (1 M).[5]

-

The crude product may precipitate. Collect the solid by vacuum filtration or extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5]

-

Purify the crude residue by column chromatography on silica gel to yield the pure 6-chloro-2-methyl-1H-indole.[5]

Protocol 4.2: Lewis Acid-Mediated Synthesis of 5-Nitro-2,3-dimethyl-1H-indole

This protocol is adapted for strongly deactivated systems, employing the potent Lewis acid ZnCl₂.

Step-by-Step Methodology:

-

Hydrazone Formation: Combine (4-nitrophenyl)hydrazine (1.0 eq) and 2-butanone (1.1 eq) in a suitable solvent like toluene or ethanol.

-

Add a catalytic amount of acetic acid and stir at 60 °C for 1-2 hours until hydrazone formation is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to isolate the crude hydrazone. It is often used in the next step without further purification.

-

Indolization: In a separate flask, carefully melt fused zinc chloride (ZnCl₂) (2.0-3.0 eq) under an inert atmosphere (e.g., nitrogen or argon) to ensure it is anhydrous.

-

Allow the ZnCl₂ to cool slightly until it is a viscous liquid, then add the crude hydrazone in one portion.

-

Heat the resulting mixture to 150-170 °C for 30-60 minutes. The reaction is often vigorous.

-

Work-up and Purification: Cool the reaction mixture. Cautiously quench the reaction by adding water and dilute hydrochloric acid.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue via silica gel chromatography to obtain the desired 5-nitro-2,3-dimethyl-1H-indole.

Data Summary: Catalyst Performance

The choice of catalyst directly impacts reaction outcomes. The following table summarizes typical conditions and expected yields for phenylhydrazines with varying electronic properties.

| Phenylhydrazine Substituent | Catalyst System | Typical Temperature (°C) | Typical Time (h) | Yield Range (%) |

| 4-Methoxy (-OCH₃) (EDG) | Acetic Acid | 90-110 | 1-2 | 85-95% |

| Unsubstituted (-H) | Acetic Acid / p-TsOH | 100-120 | 2-4 | 70-90% |

| 4-Chloro (-Cl) (Weak EWG) | PPA / ZnCl₂ | 120-150 | 2-6 | 50-75% |

| 4-Nitro (-NO₂) (Strong EWG) | ZnCl₂ / PPA | 150-180 | 1-4 | 30-60% |

| 4-Nitro (-NO₂) (Strong EWG) | Acetic Acid / Microwave | 150-200 | 0.2-0.5 | 40-70% |

Note: Yields are highly dependent on the specific ketone/aldehyde partner and precise reaction conditions. This table is for illustrative purposes.

Conclusion and Future Outlook

While the Fischer indole synthesis of electron-deficient indoles presents a formidable challenge, a rational application of modern synthetic methods can lead to successful outcomes. The key to success lies in understanding the mechanistic hurdles imposed by electron-withdrawing groups and selecting appropriately powerful catalysts and energy sources to overcome them. Lewis acids, particularly ZnCl₂, and microwave irradiation represent the most effective strategies for promoting these difficult transformations. As the demand for complex, functionalized indole scaffolds in drug discovery and materials science continues to grow, the development of even more efficient and milder catalytic systems for deactivated substrates will remain an important frontier in synthetic organic chemistry.

References

-

RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. [Link]

-

ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. [Link]

-

Gribble, G. (2021, January 4). Fischer Indole Synthesis. ResearchGate. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

-

Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

-

ChemTube3D. Fischer indole synthesis -[6][6]-sigmatropic rearrangement. [Link]

-

Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5503–5510. [Link]

-

Bioorganic & Medicinal Chemistry. (2009). [6][6]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

ResearchGate. (2017, November 3). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

MDPI. (2020). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

-

Nguyen, H. H., & Kurth, M. J. (2013). Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Organic Letters, 15(2), 362–365. [Link]

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

-

Chemical Society Reviews. (2009). [6][6]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. [Link]

-

Sciforum. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. [Link]

-

Molecules. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. [Link]

-

MDPI. (2022). Recent Advances in Catalytic[6][6]-Sigmatropic Rearrangements. [Link]

-

Organic Letters. (2021). Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling. [Link]

-

Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. [Link]

-

ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Journal of Chemical Education. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory. [Link]

-

Imperial College London. CHEM60001: An Introduction to Reaction Stereoelectronics LECTURE 6. [Link]

-

Journal of Synthetic Organic Chemistry, Japan. (2011). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sciforum.net [sciforum.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Identifying Potential Biological Targets of Indoles Derived from (3-Bromo-5-chloro-phenyl)-hydrazine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. This guide focuses on a specific subclass: indoles synthesized from (3-Bromo-5-chloro-phenyl)-hydrazine. The introduction of bromo and chloro substituents on the benzene ring significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its target binding profile.[3] This document provides a comprehensive framework for identifying and validating the potential biological targets of these halogenated indoles, integrating computational prediction with robust experimental validation workflows. We will explore high-probability target classes, including protein kinases, tubulin, and nuclear receptors, and provide detailed protocols for their investigation.

Introduction: The Significance of the Halogenated Indole Scaffold

Indole and its derivatives are fundamental components of many natural and synthetic bioactive compounds.[4][5] The Fischer indole synthesis, a classic reaction involving a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions, remains a primary method for creating this privileged scaffold.[6] When starting with (3-Bromo-5-chloro-phenyl)-hydrazine, the resulting indole core is decorated with a specific halogenation pattern that offers distinct advantages in drug design.

Halogen atoms, particularly bromine and chlorine, can enhance metabolic stability and increase lipophilicity, which may improve cell membrane permeability.[3] Furthermore, they can form halogen bonds, a type of non-covalent interaction with protein targets that can significantly enhance binding affinity and selectivity. This guide outlines a rational, multi-step approach to elucidate the primary biological targets of these specific compounds.

Predictive Target Analysis: An In Silico First Approach

Before committing to resource-intensive wet lab experiments, computational methods provide an invaluable roadmap for identifying high-probability targets. This in silico phase leverages the known chemical space of bioactive molecules to predict interactions based on the structure of our 3-bromo-5-chloro-indole derivatives.

Workflow for Predictive Target Identification

The logical flow for in silico analysis begins with the 2D structure of the indole derivative and progressively narrows the field of potential targets.

Caption: Workflow for computational prediction of biological targets.

-

Causality in Method Selection:

-

Similarity Searching: This is the most straightforward approach. If our indole derivative is structurally similar to known compounds with established biological activity (e.g., a known kinase inhibitor), it is probable that it shares a similar target.

-

Pharmacophore Modeling: This method identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for biological activity. The halogen atoms of the 3-bromo-5-chloro-indole scaffold contribute significantly to its hydrophobic and electronic profile, making this a powerful predictive tool.

-

Reverse Docking/Target Prediction: Algorithms screen the compound's structure against a vast library of protein binding sites to predict potential targets, providing a broad, unbiased view of possible interactions.

-

High-Probability Target Class I: Protein Kinases

The human kinome represents one of the most important target families for drug discovery, particularly in oncology. The indole nucleus is a well-established scaffold for kinase inhibitors, often acting as an ATP-competitive inhibitor by occupying the adenine binding pocket.[7][8][9]

Rationale for Targeting Kinases: Many successful kinase inhibitors, such as Sunitinib, feature an oxindole core, a close relative of the indole structure.[10] The indole's N-H group can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site. The 3-bromo-5-chloro substitution pattern can enhance binding affinity through hydrophobic and halogen-bonding interactions within the pocket. Potential targets include receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, or intracellular kinases like CDKs and SRC.[7][10][11]

Illustrative Signaling Pathway: VEGFR

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, a critical process for tumor growth. An indole derivative could potentially inhibit this pathway.

Caption: Potential inhibition of the VEGFR signaling pathway by an indole derivative.

High-Probability Target Class II: Tubulin and Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer agents.[12] A vast number of indole derivatives have been identified as potent tubulin polymerization inhibitors, often by binding to the colchicine site.[13][14][15][16]

Rationale for Targeting Tubulin: The indole scaffold is a privileged structure for designing tubulin inhibitors.[13][15] Compounds like aroylindoles and arylthioindoles have demonstrated significant activity.[14] The 3-bromo-5-chloro-phenyl moiety can be designed to fit into the hydrophobic pockets of the colchicine binding site on β-tubulin, disrupting microtubule formation and arresting cells in mitosis.

High-Probability Target Class III: Nuclear Receptors

Nuclear receptors (NRs) are ligand-activated transcription factors that regulate a host of physiological processes.[17] They have become important drug targets for a range of diseases. Certain indole derivatives, particularly bis-indoles, have been shown to modulate NR activity.[18]

Rationale for Targeting Nuclear Receptors: The lipophilic nature imparted by the halogen atoms on the indole ring can facilitate entry into the cell and nucleus, where these receptors reside.[3] The overall structure of a substituted indole can mimic endogenous steroidal ligands, allowing it to bind within the ligand-binding domain (LBD) of receptors like the estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), or orphan nuclear receptors like NR4A1.[18][19] Furthermore, some halogenated indoles are known ligands for the aryl hydrocarbon receptor (AhR), another ligand-activated transcription factor.[20]

Experimental Validation: From Target Engagement to Cellular Function

Following in silico prediction, a phased experimental approach is necessary to validate potential targets. This workflow ensures that resources are directed toward the most promising hypotheses.

Caption: Experimental workflow for target validation.

Data Presentation: Summarizing Screening Results

Quantitative data from primary screens should be organized for clarity. For a hypothetical kinase screen, the data could be presented as follows:

| Target Kinase | % Inhibition @ 10 µM | IC50 (µM) | Notes |

| VEGFR2 | 95% | 0.15 | Potent inhibition |

| PDGFRβ | 88% | 0.45 | Strong inhibition |

| EGFR | 15% | > 50 | Not a primary target |

| SRC | 65% | 2.5 | Moderate inhibition |

| CDK2 | 22% | > 50 | Not a primary target |

Detailed Experimental Protocol: Western Blot for Phospho-VEGFR2

This protocol is designed to confirm that the indole compound inhibits VEGFR2 activation in a cellular context.

Objective: To measure the levels of phosphorylated VEGFR2 (p-VEGFR2) in response to VEGF stimulation in the presence or absence of the test indole.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Cell culture medium (e.g., EGM-2)

-

Recombinant Human VEGF-A

-

Test Indole Compound (dissolved in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary Antibodies: Rabbit anti-p-VEGFR2 (Tyr1175), Rabbit anti-total-VEGFR2

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Chemiluminescent Substrate (ECL)

-

SDS-PAGE equipment and reagents

Methodology:

-

Cell Culture: Plate HUVECs and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with basal medium (containing 0.5% FBS) and incubate for 12-16 hours. This reduces basal receptor phosphorylation.

-

Compound Treatment: Pre-treat cells with various concentrations of the indole compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2 hours.

-

Stimulation: Add VEGF-A (e.g., 50 ng/mL) to the wells for 10 minutes to stimulate VEGFR2 phosphorylation. Include an unstimulated, vehicle-treated control.

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary anti-p-VEGFR2 antibody overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2.

Expected Outcome: A dose-dependent decrease in the p-VEGFR2 signal in cells treated with the indole compound compared to the VEGF-stimulated control would confirm cellular target engagement.

Conclusion and Future Directions

Indoles derived from (3-Bromo-5-chloro-phenyl)-hydrazine represent a promising chemical space for the discovery of novel therapeutic agents. The specific halogenation pattern provides a unique handle for optimizing potency and selectivity against a range of high-value biological targets. This guide outlines a rational, efficient workflow combining in silico prediction with rigorous in vitro and cellular validation. The primary target classes—protein kinases, tubulin, and nuclear receptors—serve as logical starting points for investigation. Successful validation of a primary target using the described methodologies will pave the way for lead optimization, pharmacokinetic studies, and eventual preclinical development.

References

-

Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available at: [Link]

-

Lu, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. Available at: [Link]

-

Mai, A., et al. (2006). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Expert Opinion on Therapeutic Patents, 16(5), 647-664. Available at: [Link]

-

Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. Available at: [Link]

-

Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1805-1826. Available at: [Link]

-

Abdel-Sattar, E., et al. (2024). Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. International Journal of Molecular Sciences, 25(5), 2686. Available at: [Link]

-

A. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(3), 306-325. Available at: [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 404-416. Available at: [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available at: [Link]

-

Lee, J., et al. (2014). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Archives of Pharmacal Research, 37(6), 691-699. Available at: [Link]

-

Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available at: [Link]

-

Kim, T. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 1123. Available at: [Link]

- Bohl, C. E., et al. (2006). Indole-derivative modulators of steroid hormone nuclear receptors. Google Patents.

-

Pauletti, P. M., et al. (2017). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 15(10), 306. Available at: [Link]

-

King, J., et al. (2022). Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor. Toxicology Reports, 9, 1198-1203. Available at: [Link]

-

Kim, T. H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology, 18(12), e70280. Available at: [Link]

-

Weikum, E. R., et al. (2017). Nuclear Receptors and Their Selective Pharmacologic Modulators. The Journal of Pharmacology and Experimental Therapeutics, 360(3), 484-494. Available at: [Link]

-

Kim, T. H., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. PubMed. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3329. Available at: [Link]

-

Pérez-López, I., et al. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 22(3), 115. Available at: [Link]

-

Wang, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(7), 1215-1237. Available at: [Link]

-

Wang, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(10), 2269. Available at: [Link]

-

El-Mowafi, S. A., et al. (2021). Nuclear Receptors as Multiple Regulators of NLRP3 Inflammasome Function. Frontiers in Immunology, 12, 773824. Available at: [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 7. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | Nuclear Receptors as Multiple Regulators of NLRP3 Inflammasome Function [frontiersin.org]

- 18. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Portal [ourarchive.otago.ac.nz]

The Halogen Advantage: A Technical Guide to Unlocking Indole Bioactivity

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] The strategic incorporation of halogen substituents onto this privileged core has emerged as a powerful tactic to modulate and enhance biological activity.[2][5][6] This guide provides an in-depth exploration of the multifaceted roles of halogens in indole bioactivity, moving beyond their classical consideration as mere lipophilicity modifiers. We will delve into the nuanced effects of halogenation on physicochemical properties, the critical role of halogen bonding in molecular recognition, and present case studies that illustrate the successful application of these principles in drug discovery. Furthermore, this guide furnishes detailed experimental and computational workflows for the rational design, synthesis, and evaluation of halogenated indole derivatives, offering a comprehensive resource for researchers in drug development.

Introduction: Beyond Lipophilicity—The Modern Role of Halogens in Drug Design

For decades, the indole ring has been a focal point for medicinal chemists due to its versatile structure and wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][7] Halogenation, the process of introducing one or more halogen atoms into a molecule, has traditionally been employed to increase lipophilicity, thereby enhancing membrane permeability and oral absorption. However, a deeper understanding has revealed that halogens are not passive bystanders but active participants in molecular interactions that dictate a compound's efficacy and selectivity.[6][8]

The modern perspective acknowledges the profound influence of halogens on a molecule's electronic properties, metabolic stability, and, most importantly, its ability to form specific, directional non-covalent interactions.[6][9][10] Of particular significance is the halogen bond , a highly directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone.[11] This interaction, with strengths comparable to canonical hydrogen bonds, provides a powerful tool for enhancing binding affinity and modulating selectivity.[11][12][13][14][15]

This guide will systematically dissect the influence of halogen substituents, providing the theoretical groundwork and practical methodologies to harness their full potential in the design of next-generation indole-based therapeutics.

The Physicochemical Impact of Halogenation on the Indole Scaffold

The introduction of a halogen atom onto the indole ring instigates a cascade of changes in its physicochemical properties. The nature of these changes is highly dependent on the specific halogen (F, Cl, Br, I) and its position on the indole nucleus.

-